
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound that contains a pyrazole ring and a thiazole ring . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Thiazoles, on the other hand, are aromatic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a thiazole ring. The exact structure would depend on the positions of these rings and the attached functional groups .
Chemical Reactions Analysis
The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure and the conditions under which it is reacted. Pyrazole compounds are known to undergo reactions such as N-alkylation, N-acylation, and sulfonation . Thiazole compounds can participate in reactions such as alkylation, acylation, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure. For example, a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)acetic acid”, has a molecular weight of 140.14 g/mol and a topological polar surface area of 55.1 Ų .
Scientific Research Applications
Summary of the Application
This compound was synthesized as a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
Methods of Application or Experimental Procedures
The synthesis of this compound involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Results or Outcomes
The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
2. Synthesis of Hydrazine-Coupled Pyrazole Derivatives
Summary of the Application
Hydrazine-coupled pyrazole derivatives were synthesized for their potential antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
3. Biological Activities of Pyrazoline Derivative
Summary of the Application
A newly synthesized pyrazoline derivative was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
Methods of Application or Experimental Procedures
The pyrazoline derivative was synthesized according to published procedures in the literature . The biological activities were then tested on rainbow trout alevins .
Results or Outcomes
The study found that pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
4. 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Summary of the Application
2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not provided .
Results or Outcomes
The outcomes or results of using this compound would depend on the specific experiments conducted by the researchers .
5. Antileishmanial and Antimalarial Evaluation of Hydrazine-Coupled Pyrazole Derivatives
Summary of the Application
Hydrazine-coupled pyrazole derivatives were synthesized for their potential antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .
6. Synthesis of Key Intermediates in the Chlorination of III
Summary of the Application
The higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
Methods of Application or Experimental Procedures
Diethyl ether has been found to be an adequate solvent for recrystallization of 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) and separation of tricyclic side product (V) to a maximum amount .
Results or Outcomes
The outcomes or results of using this compound would depend on the specific experiments conducted by the researchers .
Future Directions
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-4-5(2-10-11)7-9-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCAXYQGBHIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



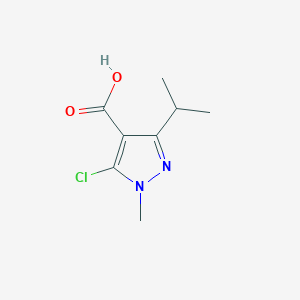
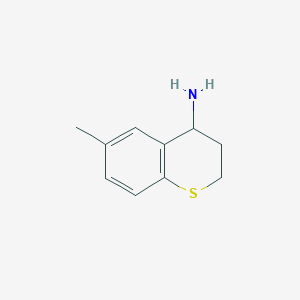
![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
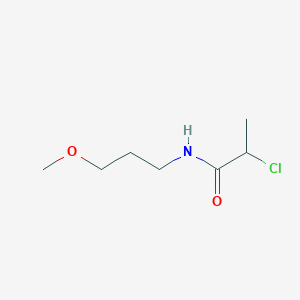
![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)
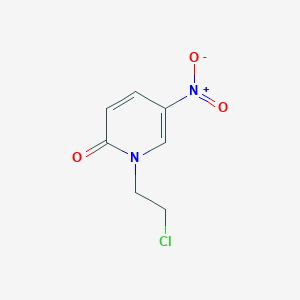
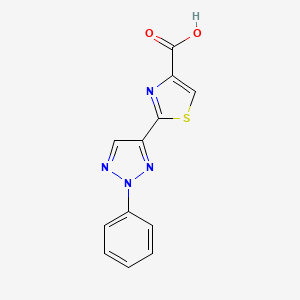
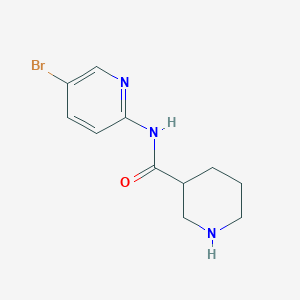
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
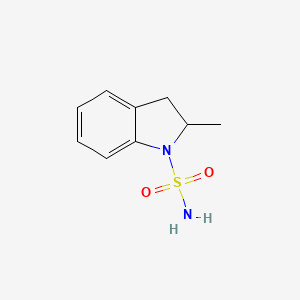
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
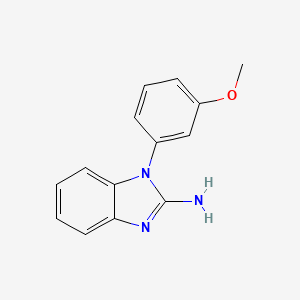
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)